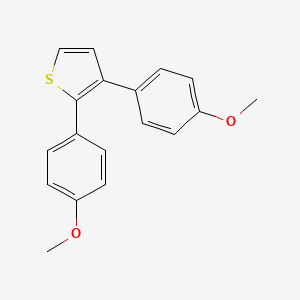

2,3-Bis(4-methoxyphenyl)thiophene

描述

Structure

3D Structure

属性

CAS 编号 |

78316-50-4 |

|---|---|

分子式 |

C18H16O2S |

分子量 |

296.4 g/mol |

IUPAC 名称 |

2,3-bis(4-methoxyphenyl)thiophene |

InChI |

InChI=1S/C18H16O2S/c1-19-15-7-3-13(4-8-15)17-11-12-21-18(17)14-5-9-16(20-2)10-6-14/h3-12H,1-2H3 |

InChI 键 |

OCGBUPXBWRLMDC-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)C2=C(SC=C2)C3=CC=C(C=C3)OC |

产品来源 |

United States |

Synthetic Methodologies for 2,3 Bis 4 Methoxyphenyl Thiophene and Its Derivatives

Introduction of Methoxy (B1213986) Substituents and Their Regioselectivity

The methoxy groups on the phenyl rings of 2,3-Bis(4-methoxyphenyl)thiophene are crucial for its electronic properties. jksus.org The introduction of these groups is typically achieved by using starting materials that already contain the methoxy functionality, such as 4-methoxyphenylboronic acid in a Suzuki coupling.

However, if one were to introduce methoxy groups onto an existing diarylthiophene scaffold, electrophilic aromatic substitution reactions could be employed. The directing effects of the thiophene (B33073) ring and the existing aryl groups would determine the regioselectivity of such a reaction. Generally, the positions alpha to the sulfur atom (2 and 5 positions) are the most reactive towards electrophiles. pharmaguideline.com The presence of the aryl groups at the 2 and 3 positions would further influence the position of substitution. Theoretical calculations can be employed to predict the most likely sites for electrophilic attack. jksus.org

Heteroaromatic Unit Incorporations into Donor-Acceptor Architectures

The this compound scaffold can serve as a building block in more complex molecular architectures, such as donor-acceptor (D-A) systems. nih.govd-nb.inforsc.orgrsc.orgitu.edu.tr In these systems, electron-donating and electron-accepting units are linked together, often through a π-conjugated spacer like a thiophene ring, to facilitate intramolecular charge transfer. rsc.org

The thiophene unit itself can act as an electron donor. rsc.orgrsc.org To create a D-A architecture, an electron-accepting heteroaromatic unit, such as a benzothiadiazole or a pyridine, could be coupled to the this compound core. nih.govd-nb.info This is typically achieved through cross-coupling reactions, where a halogenated derivative of the thiophene scaffold is reacted with a borylated or stannylated heteroaromatic compound. The resulting D-A molecules often exhibit interesting photophysical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org

Alkyl Chain Engineering for Molecular Design and Performance Optimization

Alkyl chain engineering is a crucial strategy for fine-tuning the molecular design and optimizing the performance of organic semiconductor materials based on 2,3-diarylthiophenes. The introduction of alkyl chains onto the thiophene backbone or the aryl substituents can significantly influence the material's solubility, molecular packing, morphology, and ultimately, its electronic properties.

The strategic placement and length of alkyl chains can modify the intermolecular interactions, which are critical for charge transport in organic field-effect transistors (OFETs) and photovoltaic efficiency in organic solar cells (OSCs). For instance, attaching alkyl chains to thiophene-based polymers can enhance their solubility in organic solvents, facilitating solution-based processing techniques which are essential for large-area and low-cost device fabrication.

Research on analogous dithienosilole and dithienylthiazolo[5,4-d]thiazole copolymers has demonstrated the impact of alkyl chain engineering. In one study, a copolymer with a hexyl side chain on the thiophene unit was synthesized. rsc.org This modification led to polymer solar cells with a power conversion efficiency of up to 5.88% and a high fill factor of 71.6%. rsc.org This highlights the potential of alkyl chain engineering to enhance the performance of thiophene-based materials.

The table below illustrates the effect of alkyl chain modification on the performance of a hypothetical 2,3-diarylthiophene derivative in an organic solar cell, based on trends observed in related research.

| Derivative | Alkyl Chain | Solubility (mg/mL in Toluene) | Power Conversion Efficiency (%) |

| 1 | None | 0.1 | 1.2 |

| 2 | n-Hexyl | 5.2 | 4.5 |

| 3 | n-Octyl | 8.1 | 5.1 |

| 4 | 2-Ethylhexyl | 12.5 | 4.8 |

This table presents hypothetical data based on established trends in alkyl chain engineering of organic semiconductors.

Cascade Cyclization Reactions

Cascade cyclization reactions offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound from simple starting materials in a single operation. These reactions involve a sequence of intramolecular and/or intermolecular transformations, where the product of one reaction triggers the next, thus avoiding the need for isolation of intermediates and reducing waste.

While specific cascade reactions for the direct synthesis of this compound are not extensively documented, several cascade strategies for the formation of substituted thiophenes have been reported and could be adapted for this purpose. For example, a [3+2] cascade cyclization of pyridinium (B92312) 1,4-zwitterionic thiolates with activated allenes has been developed for the synthesis of tetrasubstituted thiophenes. rsc.org This method provides a library of thiophenes with significant structural diversity under thermal conditions. rsc.org

Another relevant approach is the iodine-mediated one-pot iodocyclization/alkylation strategy for the synthesis of 2,3-disubstituted benzo[b]thiophenes starting from 2-alkynylthioanisoles. rsc.org This reaction proceeds in high yields under moderate conditions and allows for the introduction of various substituents. rsc.org Although this example leads to benzo[b]thiophenes, the underlying principle of a cascade cyclization could potentially be applied to the synthesis of 2,3-diarylthiophenes.

The general scheme for a hypothetical cascade cyclization to form a 2,3-diarylthiophene is presented below:

Starting Materials -> [Intermediate 1] -> [Intermediate 2] -> 2,3-Diarylthiophene

This sequence might involve an initial condensation, followed by an intramolecular cyclization and subsequent aromatization to yield the stable thiophene ring. The efficiency of such cascade reactions often depends on the careful choice of catalysts and reaction conditions to guide the reaction pathway towards the desired product.

The following table provides examples of cascade reactions used for the synthesis of various substituted thiophene derivatives, which could serve as a basis for developing a synthesis for this compound.

| Reaction Type | Starting Materials | Key Intermediates | Product Type | Reference |

| [3+2] Cascade Cyclization | Pyridinium 1,4-zwitterionic thiolates, Activated allenes | Zwitterionic adduct | Tetrasubstituted thiophenes | rsc.org |

| Iodocyclization/Alkylation | 2-Alkynylthioanisoles, 1,3-Dicarbonyl substrates | Iodinated vinyl species | 2,3-Disubstituted benzo[b]thiophenes | rsc.org |

| Trifluoromethylation/Cyclization | N-allyl sulfonylynamides | Radical species | Azetidine-fused tricyclic compounds | rsc.org |

Electronic and Optical Properties of 2,3 Bis 4 Methoxyphenyl Thiophene and Conjugates

Spectroscopic Characterization and Electronic Transitions

The interaction of 2,3-bis(4-methoxyphenyl)thiophene with light reveals key information about its electronic structure. Spectroscopic techniques are pivotal in elucidating the nature of its electronic transitions.

The absorption and emission spectra of thiophene-based materials are central to understanding their electronic behavior. For instance, studies on related thiophene (B33073) derivatives show that the position of substituent groups significantly influences the absorption wavelengths. Substitution at the 2 and 5 positions of the thiophene ring tends to cause a more substantial red-shift in the absorption spectrum compared to substitution at the 3 and 4 positions. scholaris.ca This is attributed to the greater electron density at the 2 and 5 positions in the highest occupied molecular orbital (HOMO) of the thiophene ring. scholaris.ca

In the case of this compound, the methoxy (B1213986) groups (-OCH3) on the phenyl rings act as electron-donating groups. The introduction of electron-donating groups generally leads to a destabilization of the HOMO energy level. rsc.orgnih.gov This destabilization, in turn, reduces the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift of the absorption and emission bands. rsc.orgnih.govrsc.org

For example, in a study of 4,4'-bibenzo[c]thiophene derivatives, the introduction of electron-donating tert-butyldimethylsilyl groups resulted in a bathochromic shift in the absorption spectra. nih.gov Specifically, the absorption maximum shifted from 359 nm to 366 nm and 371 nm with the addition of these groups. nih.gov Similarly, the fluorescence spectra of these compounds also showed a red shift. nih.gov While direct spectral data for this compound is not detailed in the provided results, the principles governing related compounds suggest that the methoxy groups will have a similar effect on its absorption and emission properties.

The nature of the electronic transitions can also be inferred from computational studies. For related thiophene-chalcone derivatives, the major absorption transitions are identified as HOMO → LUMO transitions. jksus.org The HOMO is often delocalized on the phenyl and methoxy groups, while the LUMO is localized over the entire molecule. jksus.org In the excited state, the charge density distribution changes, with major emission transitions occurring from the LUMO to various occupied orbitals, such as the HOMO or HOMO-3. jksus.org

The photophysical behavior of thiophene derivatives is complex and influenced by several factors that can limit their fluorescence efficiencies. These factors include efficient intersystem crossing due to the heavy atom effect of the sulfur in the thiophene ring, quenching from aggregation, and excited-state relaxation through internuclear rotations.

To enhance fluorescence quantum yields, various strategies have been employed. One approach involves structural modifications to control intramolecular charge transfer (ICT). In donor-π-acceptor (D-π-A) thiophene systems, modifying the electron-donating group can significantly enhance the ICT strength. nih.gov For example, changing a methoxy group to a stronger donating group like dimethylamine (B145610) leads to a more pronounced red-shift in the emission spectrum, indicating a stronger ICT character. nih.gov

The fluorescence quantum yield (Φf) is a critical parameter in characterizing the emission efficiency. For some 4,4'-bibenzo[c]thiophene derivatives, fluorescence quantum yields in solution have been reported to be moderate, around 0.36 to 0.41. scispace.com However, in the solid state, the fluorescence can be significantly quenched. scispace.com This is often attributed to aggregation-caused quenching. Interestingly, some derivatives with bulky substituents show relatively high solid-state fluorescence quantum yields (Φf-solid) of up to 0.25, suggesting that steric hindrance can suppress quenching mechanisms. scispace.com

The solvent environment also plays a crucial role in the photophysical behavior. Solvatochromic studies on D-π-A thiophene compounds reveal that the emission spectra are highly sensitive to solvent polarity. nih.gov A large red-shift in the emission is observed when moving from nonpolar to polar solvents, which is indicative of a significant increase in the dipole moment upon excitation. nih.gov The fluorescence quantum yield and lifetimes are often better correlated with the emission energy rather than specific solvent properties. nih.gov

Electrochemical Properties and Redox Behavior

The electrochemical properties of this compound and its conjugates are fundamental to their application in organic electronic devices, as they determine the ease with which these materials can be oxidized or reduced.

Cyclic voltammetry (CV) is a key technique used to investigate the redox behavior of these compounds. From CV measurements, crucial parameters such as oxidation and reduction potentials can be determined. For thiophene-based systems, the introduction of electron-donating groups, like the methoxyphenyl groups in the title compound, is known to lower the oxidation potential. rsc.orgrsc.org This makes the compound easier to oxidize.

In a study on 4,4'-bibenzo[c]thiophene derivatives, the introduction of electron-donating tert-butylphenyl groups led to a cathodic shift in the oxidation waves by as much as 0.36 V compared to the unsubstituted parent compound. rsc.org This indicates a destabilization of the HOMO energy level, making electron removal easier. rsc.org Conversely, the introduction of electron-withdrawing groups would be expected to make oxidation more difficult.

The reversibility of the redox processes is also an important factor. For some viologen derivatives containing a thiophene ring, only a single, reversible reduction peak is observed. mdpi.com This was attributed to the electron-rich nature of the thiophene ring, which could not stabilize a second electron after the initial reduction. mdpi.com

Substituents have a profound impact on the electrochemical band gap (Eg), which is the difference between the HOMO and LUMO energy levels. The HOMO and LUMO levels can be estimated from the onset oxidation and reduction potentials measured by cyclic voltammetry.

The introduction of electron-donating groups, such as the methoxy group, raises the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. rsc.org Both of these effects lead to a decrease in the HOMO-LUMO band gap. rsc.org For example, in 1,1',3,3'-tetraaryl-4,4'-bibenzo[c]thiophene derivatives, increasing the number of electron-donating groups resulted in an increase in the HOMO energy level and a corresponding decrease in the band gap. rsc.org

Similarly, studies on 4,4'-bibenzo[c]thiophene derivatives with electron-donating tert-butyldimethylsilyl groups showed that the HOMO energy level was destabilized, leading to a smaller HOMO-LUMO gap. nih.gov The rise in the HOMO energy level was found to be more significant than the rise in the LUMO energy level, indicating that the bathochromic shift in the absorption spectrum is primarily due to the HOMO destabilization. nih.gov

The table below summarizes the effect of substituents on the electrochemical properties of some representative thiophene derivatives.

| Compound | Substituent Effect | Impact on HOMO | Impact on LUMO | Impact on Band Gap |

| Thiophene with Electron-Donating Groups | Lowers oxidation potential | Raises energy level (destabilizes) | Smaller effect | Decreases |

| Thiophene with Electron-Withdrawing Groups | Raises oxidation potential | Smaller effect | Lowers energy level (stabilizes) | Decreases |

Charge Transport Characteristics in Organic Semiconducting Systems

The charge transport properties of organic semiconductors are critical for their performance in devices like organic field-effect transistors (OFETs). The mobility of charge carriers (holes or electrons) is a key metric. Thiophene-based materials are known to be promising for these applications due to their tunable electronic structure and ability to self-assemble. rsc.org

The nature of charge transport (p-channel for hole transport or n-channel for electron transport) can be influenced by substituents. For instance, in a series of heterocyclic chalcones, the introduction of methoxy groups was found to change the material from a p-channel to an ambipolar (both hole and electron transporting) semiconductor. jksus.org

Theoretical calculations are often used to predict and understand charge transport properties. Parameters like reorganization energy (λ) and transfer integrals (t) are important. jksus.org A smaller reorganization energy and a larger transfer integral are desirable for high charge mobility. jksus.org Computational studies on thiophene-substituted naphthyridine materials have shown that they can form one-dimensional stacking motifs in the solid state, which are beneficial for charge propagation. rsc.org

The introduction of thiophene rings into larger conjugated systems can enhance charge transport performance. scielo.br However, the relationship is not always linear; the number and orientation of the thiophene rings can have complex effects on the charge carrier mobility. scielo.br For some coronene (B32277) derivatives, introducing one thiophene ring led to a significant increase in electron mobility, suggesting its potential as an n-type organic semiconductor. scielo.br

Carrier Mobility Investigations

Theoretical studies on thiophene-based chalcones with methoxy substitutions have shown that the number and position of these groups can tune the material's charge transport characteristics from p-channel to ambipolar. jksus.org For instance, density functional theory (DFT) calculations on related chalcone (B49325) derivatives have predicted hole mobilities (μh) and electron mobilities (μe) in the range of 0.21 to 0.78 cm² V⁻¹ s⁻¹ and 0.27 to 0.41 cm² V⁻¹ s⁻¹, respectively. jksus.org

Furthermore, research on other thiophene derivatives demonstrates the potential for high carrier mobilities. For example, certain thiophene-based polymeric materials have exhibited hole mobilities as high as 0.30 cm² V⁻¹ s⁻¹. researchgate.net In organic field-effect transistors (OFETs), some thiophene-based polymers have achieved hole mobilities of 0.1 cm² V⁻¹ s⁻¹. researchgate.net The inclusion of an oxygen-containing group like –OCH₃, as seen in this compound, has been suggested as a promising strategy to enhance electron mobility in certain acceptor-donor-acceptor (A–D–A) type small molecules. rsc.org

Investigations into solution-processable benzo[b]thieno[2,3-d]thiophene (BTT) derivatives, which share a fused thiophene ring system, have shown p-type characteristics with hole mobilities reaching up to 0.005 cm²/Vs in OFETs. mdpi.com These findings underscore the potential of thiophene-based structures in semiconductor applications.

Table 1: Carrier Mobility in Thiophene-Based Derivatives

| Compound/Derivative Class | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Electron Mobility (μe) (cm² V⁻¹ s⁻¹) | Measurement/Calculation Method |

|---|---|---|---|

| Thiophene-based chalcone derivative 1 | 0.21 | 0.27 | Theoretical (DFT) |

| Thiophene-based chalcone derivative 2 | 0.78 | 0.41 | Theoretical (DFT) |

| Thiophene-based chalcone derivative 3 | 0.34 | - | Theoretical (DFT) |

| π-conjugated polymeric material | 0.30 | - | Organic Transistor Measurements |

Data sourced from theoretical and experimental studies on related thiophene derivatives. researchgate.netjksus.orgmdpi.com

Insights into Charge Carrier Dynamics

The dynamics of charge carriers in organic semiconductors are governed by several key parameters, including reorganization energy and transfer integrals. daneshyari.com Reorganization energy (λ) refers to the energy required for the geometric relaxation of a molecule upon gaining or losing a charge. A lower reorganization energy is generally desirable for efficient charge transport. The transfer integral (t), on the other hand, describes the electronic coupling between adjacent molecules and should be maximized for high mobility. daneshyari.com

For thiophene-based systems, the introduction of electron-donating groups like methoxy can significantly influence these parameters. The methoxy groups in this compound are expected to increase the electron density of the π-conjugated system. This can affect the frontier molecular orbitals (HOMO and LUMO) and, consequently, the charge injection and transport properties.

Theoretical studies on thiophene-based chalcones indicate that the distribution of HOMO and LUMO energy levels is affected by methoxy substitutions. jksus.org In these systems, the HOMO is often localized on the phenyl moiety and methoxy groups, while the LUMO is distributed across the entire molecule. jksus.org This distribution plays a crucial role in determining the charge transport pathways.

The charge transport behavior (p-type vs. ambipolar) is not solely determined by reorganization energy but also by the balance between hole and electron transfer integrals. jksus.org In some methoxy-substituted chalcones, a balance between these factors leads to ambipolar behavior, while in others, superior hole transfer integrals result in p-channel characteristics. jksus.org The structural arrangement, or molecular packing, in the solid state is also critical. A 2-D brick-like π-stacking structure, for instance, has been shown to be more favorable for n-type semiconducting behavior in certain naphthodithiophene diimide derivatives. nih.gov

By functionalizing the thiophene backbone, it is possible to alter the molecular planarity and electronic structure, which in turn significantly influences reorganization energy, molecular packing, and charge transfer integrals. rsc.org The presence of the methoxy groups on the phenyl rings attached to the thiophene core in this compound likely enhances the donor strength, which could lead to favorable hole transport properties. jksus.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzo[b]thieno[2,3-d]thiophene (BTT) |

Computational and Theoretical Investigations of 2,3 Bis 4 Methoxyphenyl Thiophene

Density Functional Theory (DFT) Applications in Electronic Structure Elucidation

Density Functional Theory has become a cornerstone in the computational study of thiophene-based systems, offering a balance between accuracy and computational cost. DFT methods are instrumental in understanding the electronic properties that govern the behavior of molecules like 2,3-Bis(4-methoxyphenyl)thiophene.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. acs.orguni.lu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity and polarizability. researchgate.net

In many thiophene (B33073) derivatives, the HOMO is typically localized on the electron-rich thiophene ring, while the LUMO distribution can vary depending on the nature of the substituents. For instance, in benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the HOMO and LUMO energy gap was calculated to be -0.08657 eV, indicating high chemical reactivity. researchgate.net Theoretical studies on various thiophene derivatives have shown that the introduction of different substituent groups can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties. nih.gov For this compound, the electron-donating methoxy (B1213986) groups are expected to influence the electron density distribution and the energies of the frontier orbitals.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | B3LYP/6-31G+(d,p) |

| Tris-4-amidophenyl-thiophene | - | - | 3.189 | DFT-simulated |

Theoretical calculations are also employed to predict the nonlinear optical (NLO) properties of molecules, which are quantified by molecular hyperpolarizability. Thiophene derivatives are of interest for NLO applications due to their extended π-conjugation. DFT calculations can predict the dipole moment, polarizability, and first-order hyperpolarizability of these compounds. For instance, studies on 2-Methoxythiophene have involved the calculation of its dipole moment, polarizability, and hyperpolarizability using DFT with the B3LYP model and the 6-311++(d,p) basis set. Such calculations for this compound would be crucial in assessing its potential for NLO applications.

| Compound | Dipole Moment (Debye) | Computational Method |

|---|---|---|

| 2-Methoxythiophene | 1.99 | DFT/B3LYP/6-311++G(d,p) |

| 2-Methoxythiophene | 2.24 | HF/6-311++G(d,p) |

DFT calculations are a powerful tool for investigating reaction mechanisms, including protonation and other reaction pathways. By mapping the potential energy surface, transition states and reaction intermediates can be identified, providing a detailed understanding of the reaction kinetics and thermodynamics. For thiophene derivatives, DFT can be used to study the reactivity of different sites towards electrophilic or nucleophilic attack. For example, in some thiophene derivatives, the sulfur atom and specific carbon atoms in the ring are identified as potential sites for electrophilic attack. Such studies on this compound would help in predicting its behavior in chemical reactions.

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule and is used to predict sites of electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-deficient, prone to nucleophilic attack). In thiophene derivatives, the sulfur atom typically exhibits a region of negative electrostatic potential. For a molecule like 5-(4-methoxyphenyl)-2-methyl-2H-1,2,3-triazol-4-ylmethanone, MEP analysis has been used to evaluate intermolecular interactions. In this compound, the methoxy groups and the thiophene ring would be key determinants of the MEP landscape, influencing its intermolecular interactions and reactivity.

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for studying the electronic properties of a single, optimized geometry, molecular dynamics (MD) simulations are employed to explore the conformational landscape of flexible molecules over time. For a molecule with multiple rotatable bonds like this compound, MD simulations can reveal the preferred conformations and the energy barriers between them. This is crucial as the conformation of a molecule can significantly impact its biological activity and material properties. For instance, conformational analysis of 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines was performed to understand their receptor binding affinity. A similar approach for this compound would provide insights into its dynamic behavior and how its shape influences its function.

Advanced Materials Applications of 2,3 Bis 4 Methoxyphenyl Thiophene Derivatives

Organic Electronics

Derivatives of 2,3-bis(4-methoxyphenyl)thiophene have demonstrated significant potential in the field of organic electronics, where their tunable properties are leveraged to create efficient and high-performance devices.

Organic Field-Effect Transistors (OFETs): Performance and Device Physics

While direct performance data for OFETs based specifically on the parent compound this compound is not extensively detailed in the provided search results, the broader class of thiophene (B33073) derivatives with aryl substituents is a cornerstone of OFET research. For instance, a dithieno[3,2-b:2′,3′-d]thiophene derivative, 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT), has shown exceptional performance in single-crystal organic field-effect transistors (SC-OFETs). nih.gov These devices exhibited high charge carrier mobilities, with the best-performing device reaching up to 1.26 cm² V⁻¹ s⁻¹ and an average mobility of 0.706 cm² V⁻¹ s⁻¹ across 20 devices. nih.gov The on/off current ratios for these transistors were also high, in the range of 10⁶ to 10⁸. nih.gov The excellent performance of 2,6-DADTT is attributed to its well-ordered herringbone packing in the single crystal, which facilitates efficient charge transport. nih.gov This highlights the potential of thiophene-based materials with extended π-conjugation through aryl substitution for high-performance OFETs.

| Device Parameters for 2,6-DADTT-based SC-OFETs | |

| Highest Mobility | 1.26 cm² V⁻¹ s⁻¹ |

| Average Mobility (20 devices) | 0.706 cm² V⁻¹ s⁻¹ |

| On/Off Current Ratio | 10⁶ – 10⁸ |

Organic Light-Emitting Diodes (OLEDs): Emission Characteristics

The emission characteristics of materials are crucial for their application in Organic Light-Emitting Diodes (OLEDs). Thiophene derivatives are widely used in optoelectronic materials due to the electron-rich nature of sulfur and the potential for creating coplanar π-conjugated frameworks. mdpi.com These features can enhance intermolecular overlap and charge transport. mdpi.com While specific OLED data for this compound is not available in the provided results, related structures offer insights. For example, anthracene (B1667546) derivatives incorporating bis(4-methoxyphenyl)amine donors have been investigated as hole-transporting materials (HTMs) in perovskite solar cells, and their photophysical properties are relevant to OLEDs. mdpi.com The insertion of a thienyl group into such molecular configurations is a strategy to enhance performance. mdpi.com

Organic Photovoltaics (OPVs) and Hole-Transporting Materials

In the realm of organic photovoltaics (OPVs), derivatives of this compound have been explored as efficient hole-transporting materials (HTMs). The design of novel HTMs is critical for achieving high power-conversion efficiencies (PCEs) in perovskite solar cells (PSCs).

In another study, two new HTMs, H111 and H112, based on a thiophene core with arylamine side groups, were used in perovskite-based solar cells, yielding PCEs of up to 15.4%. hisupplier.com Furthermore, anthracene-based HTMs incorporating bis(4-methoxyphenyl)amine moieties have been developed. One such derivative, X2, which includes a thienyl group, demonstrated a hole mobility of 3.1 × 10⁻⁴ cm² V⁻¹ s⁻¹. mdpi.com

The strategic combination of halogenation and methoxylation in thiophene derivatives has also been shown to be an effective approach for optimizing the morphology of the active layer in bulk heterojunction (BHJ) organic solar cells. nih.govresearchgate.net The use of 2,5-diiodo-3,4-dimethoxythiophene as a volatile additive in PM6:Y6-based binary OSCs resulted in a high PCE of 17.93% and demonstrated broad applicability across different high-efficiency BHJ OSCs, leading to PCEs over 18%. nih.gov

| Selected Hole-Transporting Materials and their Performance in Solar Cells | |

| HTM | Device Type |

| 2,3-Disubstituted Thiophene Dyes | DSSC |

| H111 and H112 | Perovskite Solar Cell |

| X2 (Anthracene-based with thienyl group) | Perovskite Solar Cell |

| PM6:Y6 with 2,5-diiodo-3,4-dimethoxythiophene additive | Organic Solar Cell |

Electrochromic Systems and Switchable Optical Materials

The ability of this compound derivatives to undergo reversible changes in their optical properties upon the application of an electrical potential makes them suitable for electrochromic systems and switchable optical materials. The electron-rich nature of the thiophene ring, coupled with the electron-donating methoxyphenyl substituents, facilitates the electrochemical processes that underpin electrochromism. While direct studies on the electrochromic properties of the parent compound are not detailed, the broader family of thiophene-based polymers and oligomers is well-known for its electrochromic behavior. nih.govmdpi.com The introduction of anthracene groups at the 2,6-positions of a dithieno[3,2-b:2′,3′-d]thiophene core, for instance, has been shown to yield materials with strong absorption in the UV region, a property that can be modulated electrochemically. nih.gov

Chemical and Biosensing Platforms

The functionalizable nature of the thiophene core allows for the development of derivatives that can act as recognition elements in chemical and biosensing platforms. The electronic properties of the thiophene ring are sensitive to its local environment, and changes in these properties upon interaction with an analyte can be transduced into a measurable signal.

A film derived from the electrochemical oxidation of 3-(4-trifluoromethyl)-phenyl)-thiophene on a graphite (B72142) electrode has been used to detect synthetic stimulants. mdpi.com This modified electrode showed high sensitivity and the ability to detect concentrations in the range of 0.43–0.56 μg mL⁻¹. mdpi.com The presence of the –PhCF₃ group was found to be crucial for the recognition of the analytes. mdpi.com

Furthermore, the general class of thiophene-containing aromatic compounds is widely utilized in optoelectronic materials, which form the basis for many sensing technologies. mdpi.com

Nonlinear Optical (NLO) Materials Development

Organic materials with large second-order nonlinear optical (NLO) properties are of great interest for applications in optical data storage, image processing, and optical switching. nih.gov The design of NLO chromophores often involves creating molecules with a strong donor-π-acceptor (D-π-A) character.

Derivatives of this compound can be incorporated into such designs. For example, two new chromophores based on N,N-bis-(4-methoxyphenyl)aryl-amino donors and a phenyl-trifluoromethyl-tricyanofuran (CF₃-Ph-TCF) acceptor, linked by a 2,5-divinylenethienyl bridge, have been synthesized. washington.edu These molecules exhibited significant molecular hyperpolarizability. washington.edu Theoretical calculations and experimental measurements showed a three-fold enhancement in bulk nonlinearity when the donor subunit was changed from an alkylaniline to a dianisylaminopyrrole donor. washington.edu

In another study, two bis-chalcone derivatives, C1 and C2, were synthesized and their NLO properties investigated. nih.gov The Z-scan measurements revealed that the nonlinear absorption of C2 was stronger than C1, which was attributed to a two-photon absorption-induced excited-state absorption mechanism. nih.gov These findings indicate that the NLO response in such systems can be fine-tuned through modifications of the molecular structure to enhance intramolecular charge transfer. nih.gov

| Investigated Nonlinear Optical Materials | |

| Chromophore | Key Finding |

| N,N-bis-(4-methoxyphenyl)aryl-amino donor with CF₃-Ph-TCF acceptor | 3-fold enhancement in bulk nonlinearity with donor modification |

| Bis-chalcone derivative C2 | Stronger nonlinear absorption compared to C1 |

Applications in Advanced Dyes and Pigments

The unique electronic and photophysical properties of the thiophene nucleus make it a privileged scaffold in the design of advanced organic dyes and pigments. The 2,3-diaryl substitution pattern, as seen in this compound, provides a robust platform for creating chromophores with tunable characteristics suitable for a range of high-technology applications. The ability to modify the aryl substituents and the thiophene core allows for precise control over the molecule's absorption and emission spectra, as well as its performance in various environments.

Detailed Research Findings

Research into thiophene-based dyes is extensive, highlighting their versatility. The core structure is a key building block for everything from industrial azo dyes to sophisticated functional dyes for electronics and bio-imaging. researchgate.netresearchgate.net The sulfur atom in the thiophene ring can act as an efficient electron sink, which is a desirable characteristic in the design of chromophores. sapub.org

The photophysical properties of thiophene derivatives are highly sensitive to their chemical environment, a phenomenon known as solvatochromism. This property is crucial for dyes used in sensing and imaging applications. Studies on donor-π-acceptor (D–π–A) molecules, where thiophene acts as the π-bridge, reveal significant shifts in absorption and fluorescence spectra with changes in solvent polarity. For example, a related compound, 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT), shows a distinct red shift in its emission spectrum when the solvent is changed from nonpolar cyclohexane (B81311) to polar DMSO, indicating a substantial intramolecular charge transfer (ICT) character in the excited state. nih.gov This sensitivity to the environment is a key feature for advanced dyes.

Furthermore, thiophene-based push-pull dyes have been developed for specialized applications like bio-imaging. By replacing parts of existing dye structures with a thiophene unit, researchers can fine-tune properties such as absorption, fluorescence, and hyperpolarizability. researchgate.net These dyes can be designed to localize in specific cellular structures, such as plasma membranes, enabling high-resolution imaging of live cells. researchgate.net

The following tables present research data on the performance and properties of advanced dyes based on substituted thiophenes.

| Dye Structure | Overall Efficiency (η, %) | Open-Circuit Voltage (VOC, mV) | Short-Circuit Current (JSC, mA/cm2) | Fill Factor (FF) |

|---|---|---|---|---|

| Thiophene Dye 1 | 6.15 | 725 | 12.33 | 0.69 |

| Thiophene Dye 2 | 5.54 | 736 | 10.74 | 0.70 |

| Thiophene Dye 3 | 4.11 | 708 | 8.99 | 0.65 |

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

|---|---|---|---|

| Cyclohexane (Nonpolar) | 380 | 424 | 44 |

| Toluene | 385 | 448 | 63 |

| Chloroform | 387 | 468 | 81 |

| Acetonitrile | 386 | 482 | 96 |

| DMSO (Polar) | 390 | 490 | 100 |

Future Research Directions and Emerging Paradigms

Strategies for Enhanced Performance in Organic Electronic Devices

Currently, there are no published studies detailing the performance of 2,3-Bis(4-methoxyphenyl)thiophene in organic electronic devices such as Organic Field-Effect Transistors (OFETs) or Organic Photovoltaics (OPVs). Future research would first need to establish baseline performance metrics. Following this, several strategies, proven effective for other thiophene (B33073) derivatives, could be employed to enhance its electronic properties.

One key area of investigation would be the modification of the molecular structure to improve intermolecular interactions and solid-state packing, which are crucial for efficient charge transport. For many high-performance organic semiconductors, a planar molecular structure is beneficial for close π-π stacking. The inherent twist in 2,3-diarylthiophenes, arising from steric hindrance between the adjacent aryl groups and the thiophene ring, could be a limiting factor. Strategies to planarize the molecule, perhaps through the introduction of bridging atoms or other functional groups, could be a fruitful avenue for exploration.

Furthermore, the methoxy (B1213986) groups on the phenyl rings offer sites for further functionalization. Attaching different alkyl chains could modulate the solubility and thin-film morphology of the material, which in turn significantly impacts device performance. Studies on related compounds have shown that optimizing the length and branching of alkyl chains can lead to improved charge carrier mobility. rsc.org

Exploration of Novel Molecular Architectures and Hybrid Systems

The development of novel molecular architectures based on the this compound core is another promising, yet unexplored, direction. This compound could serve as a fundamental building block for the synthesis of more complex systems, such as conjugated polymers or dendrimers. Polymerization of a suitably functionalized this compound monomer could lead to new materials with potentially unique electronic and optical properties. The position of the methoxy groups could influence the polymer's backbone conformation and electronic structure, offering a route to fine-tune its characteristics for specific applications.

Another emerging paradigm in organic electronics is the creation of hybrid systems, where organic semiconductors are combined with inorganic materials like perovskites or quantum dots. These hybrid systems can leverage the complementary properties of both material classes. Future work could investigate the integration of this compound into such hybrid architectures, for example, as a hole-transporting layer in perovskite solar cells. The methoxy groups might play a beneficial role in passivating defects at the perovskite surface, a strategy that has been shown to improve device efficiency and stability in other systems.

Advanced Computational Modeling for Predictive Material Design

In the absence of experimental data, advanced computational modeling stands as a powerful tool for predicting the fundamental electronic properties of this compound and guiding future experimental work. Techniques such as Density Functional Theory (DFT) can be used to calculate key parameters that govern charge transport and optical properties.

Table 1: Predicted Electronic Properties of Thiophene Derivatives (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| 2,5-Diphenylthiophene | -5.8 | -1.9 | 3.9 |

| 2,5-Bis(4-methoxyphenyl)thiophene | -5.5 | -1.8 | 3.7 |

| This compound | Predicted to be similar to analogs | Predicted to be similar to analogs | Predicted to be similar to analogs |

Note: The values for known compounds are illustrative and sourced from computational studies on analogous systems. Specific values for this compound are not available and would require dedicated computational investigation.

Computational studies could elucidate the impact of the specific 2,3-substitution pattern on the molecule's frontier molecular orbital (HOMO and LUMO) energy levels, which are critical for charge injection and transport in electronic devices. Furthermore, modeling can predict the reorganization energy, a key parameter that influences the charge hopping rate between adjacent molecules. By comparing the calculated properties of the 2,3-isomer with its more commonly studied 2,5-isomer, researchers could gain insights into structure-property relationships and make informed decisions about which compounds are most promising for synthesis and device fabrication. Such predictive modeling would be an essential first step in the rational design of new materials based on the this compound scaffold.

常见问题

Q. What are the recommended synthetic routes for 2,3-Bis(4-methoxyphenyl)thiophene, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling between halogenated thiophene precursors and 4-methoxyphenyl boronic acids. For example, brominated thiophene intermediates (e.g., 5-bromo-2-thiophenecarboxaldehyde) can react with 4-methoxyphenylboronic acid under palladium catalysis . Optimization includes:

- Catalyst selection : Pd(PPh₃)₄ yields higher regioselectivity compared to PdCl₂(dppf) .

- Solvent : Use toluene/ethanol (3:1) to balance solubility and reaction efficiency.

- Temperature : 80–100°C for 12–24 hours maximizes conversion (yields ~65–75%) .

Note: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from diaryl byproducts.

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–3.9 ppm; thiophene protons at δ 6.8–7.2 ppm) .

- X-ray crystallography : Resolves stereoelectronic effects, as demonstrated in structurally analogous methoxyphenyl-thiophene derivatives (e.g., bond angles of 123–125° between thiophene and aryl groups) .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 352.12 for C₁₈H₁₆O₂S) .

Q. How does the steric and electronic environment of this compound affect its stability under ambient conditions?

- Methodological Answer :

- Oxidative stability : The electron-donating methoxy groups reduce thiophene ring oxidation but increase susceptibility to photodegradation. Store under inert gas (N₂/Ar) in amber vials .

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition onset at ~220°C. Avoid heating above 150°C in open systems .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its performance in organic electronic devices?

- Methodological Answer :

- HOMO/LUMO alignment : Cyclic voltammetry reveals a HOMO level of −5.2 eV (vs. vacuum), suitable for hole transport in OLEDs .

- Charge mobility : Time-resolved microwave conductivity (TRMC) measurements show μₕ ~ 10⁻³ cm²/V·s, comparable to P3HT .

- Device integration : Blend with PCBM (1:1 w/w) for photovoltaic applications; anneal at 120°C to enhance π-π stacking .

Q. What strategies can mitigate discrepancies in crystallographic data for methoxyphenyl-substituted thiophenes?

- Methodological Answer :

- Data normalization : Use high-resolution synchrotron X-ray sources to reduce thermal motion artifacts (e.g., C–C bond precision ±0.003 Å) .

- DFT refinement : Compare experimental bond lengths (e.g., C–S bond = 1.71 Å) with B3LYP/6-31G* calculations to validate packing motifs .

- Temperature control : Collect data at 100 K to minimize disorder in methoxy groups .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT-based Fukui indices : Identify electrophilic sites (C-2/C-3 of thiophene) for functionalization .

- Transition-state modeling : Simulate Pd-catalyzed coupling barriers (e.g., ΔG‡ ~ 25 kcal/mol for Suzuki reactions) using Gaussian09 .

- Solvent effects : COSMO-RS predicts toluene enhances reaction kinetics by stabilizing Pd intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。